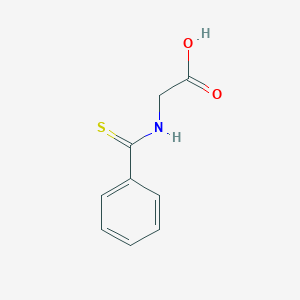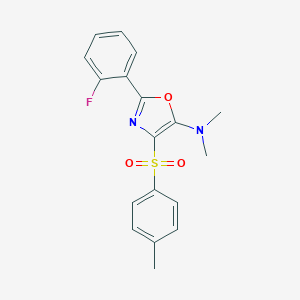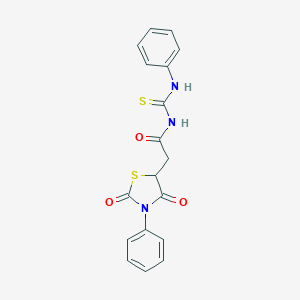
(Benzothioylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzothioylamino)acetic acid, also known as BTA, is a chemical compound that has been studied for its potential therapeutic properties. BTA belongs to the class of thioamides, which are known to have diverse biological activities. In recent years, BTA has gained attention in the scientific community due to its promising properties, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of (Benzothioylamino)acetic acid is not fully understood. However, it has been suggested that (Benzothioylamino)acetic acid may exert its therapeutic effects by modulating various signaling pathways in cells. (Benzothioylamino)acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (Benzothioylamino)acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(Benzothioylamino)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. (Benzothioylamino)acetic acid has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Benzothioylamino)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (Benzothioylamino)acetic acid has also been shown to have low toxicity, making it a safe compound to work with. However, (Benzothioylamino)acetic acid has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (Benzothioylamino)acetic acid. One potential area of interest is the development of (Benzothioylamino)acetic acid-based drugs for the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the mechanism of action of (Benzothioylamino)acetic acid and its potential targets in cells. Additionally, more studies are needed to investigate the potential use of (Benzothioylamino)acetic acid in the treatment of neurological disorders. Overall, (Benzothioylamino)acetic acid holds promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of (Benzothioylamino)acetic acid can be achieved through various methods, including the reaction between 2-aminobenzenethiol and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by purification through recrystallization. The yield of (Benzothioylamino)acetic acid can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
(Benzothioylamino)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. (Benzothioylamino)acetic acid has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
2584-64-7 |
|---|---|
Fórmula molecular |
C9H9NO2S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-(benzenecarbonothioylamino)acetic acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) |
Clave InChI |
WMSSBLAAUOSDQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)


![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)